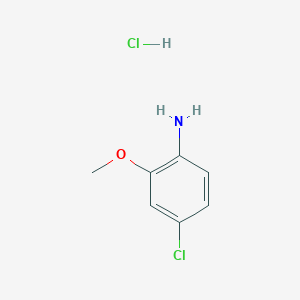![molecular formula C23H19N5O B2458330 N-[4-(5-Cyano-4-methyl-2H,3H-1,6,10b-triaza-cyclopenta[c]fluoren-1-yl)-phenyl]-acetamide CAS No. 861631-32-5](/img/structure/B2458330.png)
N-[4-(5-Cyano-4-methyl-2H,3H-1,6,10b-triaza-cyclopenta[c]fluoren-1-yl)-phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, has been reported . These compounds are synthesized using a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies focus on the synthesis of novel compounds with potential anticancer activity. For example, Evren et al. (2019) described the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents, demonstrating selective cytotoxicity against lung adenocarcinoma cells (Evren et al., 2019). Similarly, Gouda et al. (2010) synthesized anthraquinone derivatives incorporating pyrazole moiety, evaluating their antimicrobial activities (Gouda et al., 2010).
Antimicrobial and Cytotoxic Activity
The antimicrobial and cytotoxic activities of novel compounds are a significant area of research. Lesyk et al. (2007) synthesized new thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity, revealing promising results against various cancer cell lines (Lesyk et al., 2007). Darwish et al. (2014) explored the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety (Darwish et al., 2014).
Anticancer Screening and Molecular Docking Studies
Dhuda et al. (2021) reported the click chemistry-based synthesis of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their anticancer screening, highlighting the potential of synthesized molecules against various cancer cell lines (Dhuda et al., 2021). Hassan et al. (2022) conducted biological and cheminformatics studies on triazole-based derivatives as potent inhibitors against mushroom tyrosinase, identifying compounds with significant inhibitory activity (Hassan et al., 2022).
properties
IUPAC Name |
N-[4-(8-cyano-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaen-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-14-18-11-12-27(17-9-7-16(8-10-17)25-15(2)29)23(18)28-21-6-4-3-5-20(21)26-22(28)19(14)13-24/h3-10H,11-12H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGEACSNDFNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=C(C=C5)NC(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

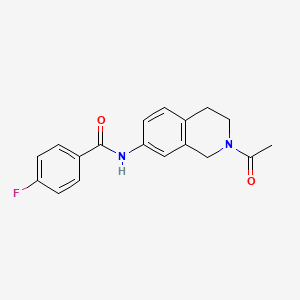
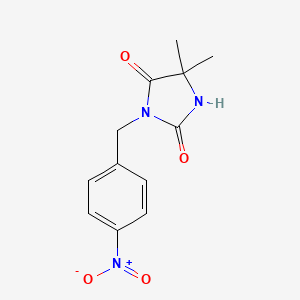
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2458252.png)
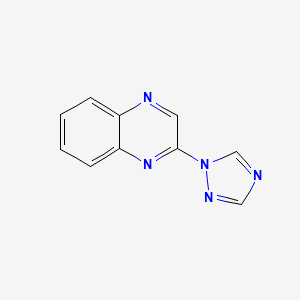
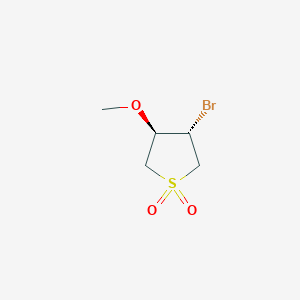
![4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2458255.png)
![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2458256.png)


![2-(benzylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2458264.png)
![Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2458265.png)

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2458267.png)
